molecular formula C13H22N2O B2709528 N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide CAS No. 1600012-43-8

N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide

Cat. No.: B2709528
CAS No.: 1600012-43-8
M. Wt: 222.332
InChI Key: VRHFVEQFBGDWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide is a complex organic compound belonging to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its unique structure, which includes a cyclopentyl group and a hexahydrocyclopenta[c]pyrrole ring system.

Scientific Research Applications

N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrrole derivatives can vary widely depending on their structure and the biological system they interact with. For instance, pyrraline, a pyrrole derivative, is a molecular marker for diabetes, produced after sequential reactions in vivo .

Safety and Hazards

Pyrrole and its derivatives can be hazardous. They are known to cause skin irritation, serious eye damage, and may cause respiratory irritation . Therefore, they should be handled with care, using appropriate personal protective equipment .

Future Directions

The study and application of pyrrole derivatives is a vibrant field of research due to their wide range of biological activities and their role as intermediates in the synthesis of many natural products . Future research may focus on developing new synthesis methods, studying their mechanisms of action in biological systems, and exploring their potential applications in medicine and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as copper-modified molecular sieves, can facilitate the arylation of pyrroles with iodo- or bromoarenes . This method is efficient and allows for the reuse of catalysts, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide is unique due to its cyclopentyl and hexahydrocyclopenta[c]pyrrole ring system, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-cyclopentyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c16-13(14-12-6-1-2-7-12)15-8-10-4-3-5-11(10)9-15/h10-12H,1-9H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHFVEQFBGDWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CC3CCCC3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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